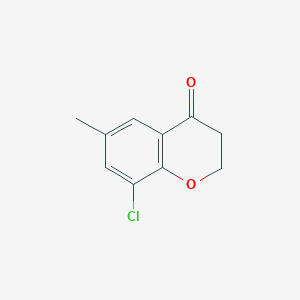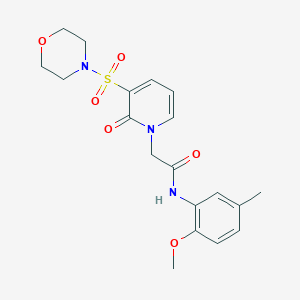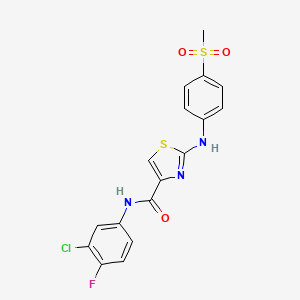![molecular formula C25H24ClN7O3S B2485216 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione CAS No. 850914-43-1](/img/no-structure.png)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C25H24ClN7O3S and its molecular weight is 538.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antiasthmatic Activity : A study by Bhatia et al. (2016) synthesized derivatives of this compound for antiasthmatic activity. They found that compounds with xanthene nucleus, including derivatives of this compound, showed significant pulmonary vasodilator activity.
Anticonvulsant Activity : Obniska et al. (2006) explored derivatives of this compound for their anticonvulsant properties. They identified that certain derivatives displayed significant anticonvulsant activity.
Antimicrobial Activities : According to Bektaş et al. (2007), some derivatives were synthesized and found to possess good or moderate antimicrobial activities against various microorganisms.
Cardiovascular Activity : A study by Chłoń-Rzepa et al. (2004) investigated the cardiovascular activity of derivatives. They found strong prophylactic antiarrhythmic activity in some compounds.
Chemical Properties and Synthesis
Halocyclization : Zborovskii et al. (2011) studied the halocyclization of similar compounds, providing insights into the chemical properties and synthesis methods.
Hydrogen-Bond Association : Weatherhead-Kloster et al. (2005) synthesized a 1,4-piperazine-2,5-dione derivative and analyzed its hydrogen-bonding networks.
Luminescent Properties : The study by Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent.
Synthesis of Saframycins Models : Saito et al. (1997) focused on synthesizing novel derivatives as models for saframycins, which are naturally occurring compounds with antitumor properties.
Antitumor Activity : A study by Zhou et al. (2017) synthesized and characterized arylpiperazine derivatives with antitumor activity.
Other Applications
Antifungal Compound : Volkova et al. (2020) synthesized a novel antifungal compound and analyzed its solubility and partitioning processes.
Synthesis and Characterization of Novel Thiofibrates : NiranjanM & ChaluvarajuK (2018) focused on synthesizing and characterizing novel thiofibrates bearing the 1,3-benzoxazole moiety.
Diketopiperazine Derivatives : Wang et al. (2013) isolated new diketopiperazine derivatives from a marine-derived actinomycete and studied their antivirus activity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-bromo-8-chloro-3-methylpurine-2,6-dione with 2-(1,3-benzoxazol-2-ylsulfanyl)ethylamine followed by the reaction with 4-(3-chlorophenyl)piperazine.", "Starting Materials": [ "7-bromo-8-chloro-3-methylpurine-2,6-dione", "2-(1,3-benzoxazol-2-ylsulfanyl)ethylamine", "4-(3-chlorophenyl)piperazine" ], "Reaction": [ "Step 1: 7-bromo-8-chloro-3-methylpurine-2,6-dione is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-(1,3-benzoxazol-2-ylsulfanyl)ethylamine in DMF at 80°C to form the intermediate product.", "Step 3: The intermediate product is then reacted with 4-(3-chlorophenyl)piperazine in DMF at 80°C to form the final product, 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione." ] } | |
CAS-Nummer |
850914-43-1 |
Molekularformel |
C25H24ClN7O3S |
Molekulargewicht |
538.02 |
IUPAC-Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H24ClN7O3S/c1-30-21-20(22(34)29-24(30)35)33(13-14-37-25-27-18-7-2-3-8-19(18)36-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35) |
InChI-Schlüssel |
WHXSGIZEHXLRNZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![2,5-DIMETHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)FURAN-3-CARBOXAMIDE](/img/structure/B2485136.png)
![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)



![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2485146.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2485148.png)




